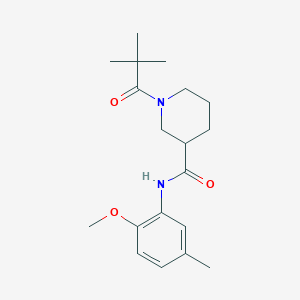
3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate
Vue d'ensemble
Description
3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzisoxazole, a heterocyclic compound that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate involves its interaction with AMPA receptors. This compound acts as a positive allosteric modulator of AMPA receptors, which results in an increase in the activity of these receptors. This increased activity leads to enhanced synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate include enhanced synaptic plasticity and memory formation, inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate in lab experiments include its potent activity as a positive allosteric modulator of AMPA receptors, its ability to inhibit cancer cell growth, and its potential as a lead compound for drug discovery. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on 3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate include the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other fields such as neurodegenerative diseases and pain management, and the exploration of its mechanism of action at the molecular level.
In conclusion, 3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its potent activity as a positive allosteric modulator of AMPA receptors, its ability to inhibit cancer cell growth, and its potential as a lead compound for drug discovery make it an attractive target for further research. However, its limitations such as limited solubility in water and potential toxicity at high concentrations should also be considered. Future research should focus on the development of new derivatives with improved pharmacological properties and the investigation of its potential applications in other fields.
Applications De Recherche Scientifique
3-(2-methoxybenzyl)-1,2-benzisoxazol-6-yl dimethylcarbamate has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20(2)18(21)23-13-8-9-14-15(19-24-17(14)11-13)10-12-6-4-5-7-16(12)22-3/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSBOCMLBXSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4511024.png)

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide](/img/structure/B4511027.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3-pyridinylmethyl)butanamide](/img/structure/B4511032.png)

![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4511037.png)
![N-1,3-thiazol-2-yl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4511051.png)
![2-methyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4511077.png)
![6-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4511083.png)
![3-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4511085.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4511098.png)
![1-{1-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4511100.png)
![1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B4511101.png)
![N-benzyl-N-methyl-3-[3-(4-morpholinyl)-3-oxopropyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511113.png)